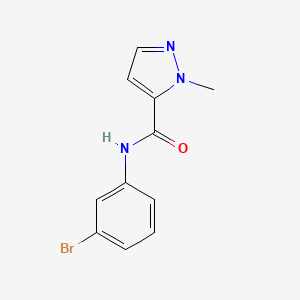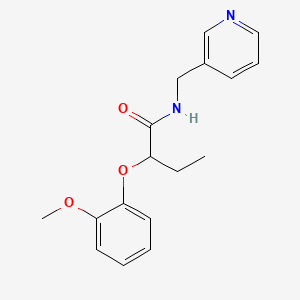
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic benefits. This peptide is derived from a naturally occurring protein known as Body Protection Compound, which is found in the gastric juice of rats. BPC-157 has been shown to have a wide range of biological effects, including wound healing, tissue regeneration, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that the peptide works by promoting the production of growth factors, which in turn stimulate tissue regeneration and repair. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The peptide has been shown to stimulate angiogenesis, which is the formation of new blood vessels. This can promote tissue regeneration and repair. This compound has also been shown to have anti-inflammatory properties, which can help reduce pain and swelling. Additionally, this compound has been shown to have a positive effect on the healing of tendons, ligaments, and bones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic benefits. The peptide has been shown to have a wide range of biological effects, which can be useful in studying various medical conditions. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration method for this compound.
Direcciones Futuras
There are many potential future directions for research on N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research could be to further investigate the peptide's mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration method for this compound. Another potential future direction could be to investigate the potential therapeutic benefits of this compound in other medical conditions, such as neurological disorders or autoimmune diseases.
Métodos De Síntesis
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is typically synthesized using Fmoc chemistry, which involves the use of N-(9-fluorenyl)methoxycarbonyl (Fmoc) as a protective group for the amino acid side chains. The synthesis process involves coupling the amino acids in the correct sequence, followed by deprotection and purification steps.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic benefits in a wide range of medical conditions. Some of the areas of research include wound healing, tissue regeneration, and anti-inflammatory properties. This compound has also been shown to have a positive effect on the healing of tendons, ligaments, and bones.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLZFBRHHHSATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-diethylcyclopropanecarboxamide](/img/structure/B5362451.png)
![2-[(4-methyl-1-phthalazinyl)amino]ethanol](/img/structure/B5362461.png)
![4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5362462.png)
![2-[5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-2-furyl]benzonitrile](/img/structure/B5362471.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5362486.png)

![2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5362499.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5362507.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5362514.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362524.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide](/img/structure/B5362537.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5362542.png)
![N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5362550.png)